Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C15H20BFO4 and its molecular weight is 294.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds in organic synthesis .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester is replaced by a transition metal, typically palladium . This allows the compound to form new carbon-carbon bonds with other organic molecules .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, affects the synthetic pathways of numerous organic compounds . By enabling the formation of new carbon-carbon bonds, it allows for the construction of complex organic structures from simpler building blocks .
Pharmacokinetics
It’s important to note that boronic esters, in general, are known to be relatively stable and readily prepared , suggesting they may have favorable bioavailability. Their susceptibility to hydrolysis, especially at physiological ph, could impact their stability and hence their pharmacokinetic properties .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of transition metals, particularly palladium, is crucial for the compound’s participation in Suzuki-Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
It is known that boronic acid pinacol ester compounds, which this compound is a part of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Cellular Effects
It is known that boronic acid derivatives have a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .
Molecular Mechanism
Boronic acid derivatives are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGWPHDXQZIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630897 | |
Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851334-92-4 | |
Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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